REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]4[N:21]([S:32]([C:35]5[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=5)(=[O:34])=[O:33])[C:22]([C:24]5[CH:29]=[CH:28][CH:27]=[C:26]([CH:30]=O)[CH:25]=5)=[CH:23][C:16]=34)=[CH:13][N:12]([CH2:41][CH3:42])[N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:43][NH:44][CH3:45].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]4[N:21]([S:32]([C:35]5[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=5)(=[O:34])=[O:33])[C:22]([C:24]5[CH:29]=[CH:28][CH:27]=[C:26]([CH2:30][N:44]([CH3:45])[CH3:43])[CH:25]=5)=[CH:23][C:16]=34)=[CH:13][N:12]([CH2:41][CH3:42])[N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
1.3 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)N(C(=C2)C2=CC(=CC=C2)C=O)S(=O)(=O)C2=CC=CC=C2)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.9 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (0-5% (5% ammonium hydroxide, methanol)/methylene chloride)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)N(C(=C2)C2=CC(=CC=C2)CN(C)C)S(=O)(=O)C2=CC=CC=C2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |